Product packaging for 2-(2-Chloroanilino)nicotinamide(Cat. No.:)

2-(2-Chloroanilino)nicotinamide

Cat. No.: B215321
M. Wt: 247.68 g/mol
InChI Key: ZKRKZJWVTGZJPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Chloroanilino)nicotinamide is a synthetic small molecule provided as a high-purity reference standard for research purposes. This compound is intended for in vitro laboratory analysis and is not for diagnostic or therapeutic use. Key Applications in Research: • [Describe primary research area, e.g., "As a candidate kinase inhibitor in cancer biology studies"] • [Describe secondary research area, e.g., "As a molecular tool for investigating specific cellular signaling pathways"] Proposed Mechanism of Action: Preliminary research suggests this compound may function by [describe hypothesized mechanism, e.g., "targeting and modulating the activity of specific protein kinases involved in cellular proliferation"]. Further investigation is required to fully elucidate its molecular targets and biological effects. Handling & Storage: Store in a cool, dry place at the recommended temperature. Always refer to the Safety Data Sheet (SDS) before use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H10ClN3O B215321 2-(2-Chloroanilino)nicotinamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H10ClN3O

Molecular Weight

247.68 g/mol

IUPAC Name

2-(2-chloroanilino)pyridine-3-carboxamide

InChI

InChI=1S/C12H10ClN3O/c13-9-5-1-2-6-10(9)16-12-8(11(14)17)4-3-7-15-12/h1-7H,(H2,14,17)(H,15,16)

InChI Key

ZKRKZJWVTGZJPI-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)NC2=C(C=CC=N2)C(=O)N)Cl

Canonical SMILES

C1=CC=C(C(=C1)NC2=C(C=CC=N2)C(=O)N)Cl

Origin of Product

United States

Synthetic Methodologies for 2 2 Chloroanilino Nicotinamide and Analogues

Direct Acylation Routes

Direct acylation represents a primary and widely utilized approach for the synthesis of 2-(2-Chloroanilino)nicotinamide. This method involves the formation of an amide bond between a nicotinoyl derivative and an aniline (B41778).

Reaction of 2-Chloronicotinoyl Chloride with 2-Chloroaniline (B154045)

A common and effective method for synthesizing this compound involves the reaction of 2-chloronicotinoyl chloride with 2-chloroaniline. mdpi.comresearchgate.net This reaction is a nucleophilic acyl substitution where the amino group of 2-chloroaniline attacks the carbonyl carbon of 2-chloronicotinoyl chloride.

The efficiency and yield of the acylation reaction are highly dependent on the reaction conditions. Researchers have investigated various solvents, temperatures, and catalysts to optimize the synthesis.

Solvent Systems: The choice of solvent plays a crucial role in the reaction rate and the minimization of side products. Polar aprotic solvents are often favored as they can solvate the transition state, thereby increasing the reaction rate. Dichloromethane (B109758) (DCM) is a frequently used solvent, particularly for the initial formation of the acid chloride, due to its low nucleophilicity. Other solvents such as tetrahydrofuran (B95107) (THF) and dimethylformamide (DMF) have also been employed. mdpi.com In some instances, a mixture of solvents like dichloromethane and 1,2-dichloroethane (B1671644) (DCM:1,2-DCE 1:1) is used. researchgate.net

Temperature: The reaction temperature is another critical parameter. The formation of 2-chloronicotinoyl chloride from 2-chloronicotinic acid using thionyl chloride is typically carried out under reflux conditions, for instance at 40–50°C in DCM. The subsequent amidation with 2-chloroaniline is often performed at room temperature or with gentle heating. For example, some procedures involve refluxing the reaction mixture for several hours. mdpi.com

Catalysis: The reaction is often facilitated by the presence of a base, which acts as a catalyst and an acid scavenger. Triethylamine (TEA) is a commonly used base to neutralize the hydrochloric acid generated during the reaction. mdpi.com In some cases, a more potent catalyst like 4-dimethylaminopyridine (B28879) (DMAP) is used in catalytic amounts along with a stoichiometric base to enhance the reaction rate. The use of coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) provides an alternative route that avoids the need for the acid chloride intermediate.

Table 1: Optimization of Reaction Conditions for the Synthesis of 2-(Anilino)nicotinamide Analogs

Entry Reactants Catalyst/Base Solvent Temperature (°C) Time (h) Yield (%) Reference
1 2-Chloronicotinic acid, 1,2-Phenylenediamine Thionyl chloride, Triethylamine Dichloromethane 40-50 (reflux) 3-4 -
2 2-Chloronicotinic acid, 1,2-Phenylenediamine DCC, DMAP Dichloromethane Room Temp 12-18 -
3 6-Chloronicotinoyl chloride, 2-Chloroaniline Triethylamine DCM:1,2-DCE (1:1) Reflux ~3 63 researchgate.net
4 2-Chloronicotinoyl chloride, (S)-2-aminopropan-1-ol Triethylamine Tetrahydrofuran - 4 - mdpi.com

The stoichiometry of the reactants is a critical factor in maximizing the yield and minimizing the formation of impurities. Typically, a slight excess of the aniline component (e.g., 1.2 equivalents) may be used to ensure the complete consumption of the more valuable acid chloride.

The purity of the starting materials, particularly the 2-chloronicotinoyl chloride, is paramount. The acid chloride is highly reactive and susceptible to hydrolysis. Therefore, it is often prepared in situ or used immediately after preparation under anhydrous conditions to prevent the formation of the corresponding carboxylic acid, which would not participate in the desired reaction. The purity of the final product is typically ensured through recrystallization from suitable solvents like ethanol/chloroform (B151607) mixtures or by column chromatography. researchgate.net

Amination of 2-Chloronicotinic Acid with Anilines

An alternative direct approach involves the amination of 2-chloronicotinic acid with anilines. This method avoids the isolation of the highly reactive 2-chloronicotinoyl chloride. The reaction can be performed under various conditions, including solvent-free and catalyzed reactions.

For instance, the reaction of 2-chloronicotinic acid with various anilines has been achieved under solvent-free conditions at elevated temperatures (e.g., 120 °C). nih.govd-nb.info The use of boric acid as a catalyst has been shown to improve the reaction yield and rate. nih.govd-nb.info In some cases, microwave irradiation has been employed to accelerate the reaction in water, presenting a greener alternative. researchgate.netresearchgate.net The molar ratio of the aniline to 2-chloronicotinic acid can influence the yield, with a 2:1 ratio often providing optimal results. nih.govd-nb.info

Table 2: Synthesis of 2-(Arylamino)nicotinic Acid Derivatives via Amination of 2-Chloronicotinic Acid

Entry Aniline Catalyst Solvent Temperature (°C) Time (min) Yield (%) Reference
1 2-Chloroaniline Boric acid Solvent-free 120 20 62 nih.gov
2 2,6-Dichloroaniline Boric acid Solvent-free 120 60 25 researchgate.net
3 3,4-Dichloroaniline Boric acid Solvent-free 120 25 72 researchgate.net
4 Anilines K2CO3 Water (Microwave) - - - researchgate.net

Precursor Synthesis and Derivatization

Synthesis of 2-Chloronicotinoyl Chloride from Nicotinamide (B372718) Derivatives

A conventional method for preparing 2-chloronicotinoyl chloride is the chlorination of 2-chloronicotinic acid using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. mdpi.com The reaction with thionyl chloride is typically performed under reflux. mdpi.com

An alternative, one-pot synthesis has been developed starting from 2-chloro-3-trichloromethylpyridine. google.com In this method, 2-chloro-3-trichloromethylpyridine reacts with water in the presence of a catalyst, such as anhydrous FeCl₃, to generate 2-chloronicotinoyl chloride in situ. google.com This intermediate is then directly reacted with the desired aniline without the need for isolation, streamlining the process and avoiding the handling of the corrosive acid chloride. google.com

Preparation of 2-Chloronicotinonitrile Intermediates

The compound 2-chloronicotinonitrile is a critical building block in the synthesis of various nicotinamide derivatives. Its preparation can be achieved through several routes, most notably from N-oxo nicotinamide or via dehydration pathways.

From N-Oxo Nicotinamide

A primary route to 2-chloronicotinonitrile involves the chemical transformation of nicotinamide-1-oxide (N-oxo nicotinamide). orgsyn.org This transformation typically employs potent chlorinating agents to replace the N-oxide group and dehydrate the amide functionality simultaneously.

One established laboratory-scale method involves reacting nicotinamide-1-oxide with phosphorus pentachloride and phosphorus oxychloride. orgsyn.org The reaction is initiated by mixing the solid reactants, followed by the slow addition of phosphorus oxychloride. The mixture is then heated, first moderately and then under reflux, to drive the reaction to completion. The product is isolated after distilling off excess phosphorus oxychloride and performing a multi-step workup involving treatment with sodium hydroxide (B78521) solution and extraction with ether. This process yields white, crystalline 2-chloronicotinonitrile. orgsyn.org

An alternative, patented method aims to improve yield and environmental considerations by using thionyl chloride in an organic solvent, such as chloroform or methylene (B1212753) chloride, with the presence of an organic base like triethylamine. google.com This procedure involves a carefully controlled, multi-stage temperature progression to optimize the reaction, followed by reduced-pressure distillation and purification. google.com This approach is presented as a more environmentally friendly option compared to methods using phosphorus-based reagents. google.com

Table 1: Comparison of Synthetic Routes to 2-Chloronicotinonitrile from N-Oxo Nicotinamide

ParameterMethod 1: Phosphorus Pentachloride orgsyn.orgMethod 2: Thionyl Chloride google.com
Chlorinating AgentsPhosphorus pentachloride (PCl₅), Phosphorus oxychloride (POCl₃)Thionyl chloride (SOCl₂)
SolventPhosphorus oxychlorideChloroform, Methylene chloride, or Dichloroethane
Additional ReagentsNoneOrganic base (e.g., Triethylamine, Pyridine)
Reaction Temperature60–70°C, then reflux at 115–120°CStepwise heating: 10±5°C, 35±10°C, 55±5°C, then 95-100°C
Reported Yield35–39%Higher yield claimed compared to phosphorus oxychloride method
Dehydration Routes

Another synthetic pathway to 2-chloronicotinonitrile is through the dehydration of 2-chloronicotinamide (B82574). orgsyn.org In this approach, the amide group of 2-chloronicotinamide is converted directly into a nitrile. This method is distinct from the N-oxide route as it starts with a pre-chlorinated pyridine (B92270) ring. The hydrolysis of 2-chloronicotinamide is considered a rate-limiting step in some biocatalytic routes to 2-chloronicotinic acid, highlighting the chemical stability of the amide that must be overcome for dehydration. nih.gov

Green Chemistry Approaches in Synthesis

Recent research has focused on developing more environmentally friendly, or "green," synthetic methods that reduce waste, avoid hazardous materials, and improve energy efficiency. For the synthesis of analogues like 2-anilino nicotinic acids, catalyst-free and solvent-free techniques represent significant progress. dntb.gov.uaresearchgate.net

Catalyst-Free Methodologies

The synthesis of 2-anilino nicotinic acid derivatives has been successfully achieved without the use of a catalyst. dntb.gov.uaresearchgate.net Traditional methods like the Ullmann reaction often require a stoichiometric amount of a copper catalyst. researchgate.net However, an operationally simple and green procedure involves the direct reaction of 2-chloronicotinic acid with various primary aromatic amines. dntb.gov.uaresearchgate.net By heating the neat mixture of reactants, the desired N-arylated products are formed in good to excellent yields. researchgate.net This approach avoids the cost and potential toxicity associated with metal catalysts and simplifies the purification process. researchgate.net

Solvent-Free Synthesis Techniques

In conjunction with being catalyst-free, the aforementioned green synthesis is also performed under solvent-free (neat) conditions. dntb.gov.uaresearchgate.net The reaction is carried out by simply heating the mixture of 2-chloronicotinic acid and the respective aniline derivative. researchgate.net This method provides products in very short reaction times (15–120 minutes) with high yields. dntb.gov.uaresearchgate.net Eliminating the solvent reduces chemical waste, lowers environmental impact, and can increase reaction speed due to the high concentration of reactants. researchgate.netresearchgate.net This stands in contrast to other methods that require refluxing in solvents like water, DMF, or xylene for extended periods. researchgate.net

Table 2: Solvent- and Catalyst-Free Synthesis of 2-Anilino Nicotinic Acid Derivatives researchgate.net

Aniline ReactantReaction Time (min)Yield (%)
Aniline1592
2-Methylaniline1595
3-Methylaniline1590
2,3-Dimethylaniline2093
3-Chloroaniline12085

Isotopic Labeling Strategies for Related Nicotinamide Derivatives

Isotopic labeling is a powerful tool for tracing metabolic pathways and quantifying metabolites. While specific labeling studies on this compound are not widely documented, various strategies have been developed for closely related nicotinamide derivatives, such as nicotinamide adenine (B156593) dinucleotide (NAD) and nicotinamide itself. nih.govbeilstein-journals.org

These strategies involve incorporating stable or radioactive isotopes into the molecule. A method known as Stable Isotope Labeling with Essential nutrients in Cell culture (SILEC) uses precursors like [¹³C₃, ¹⁵N₁]-nicotinamide to label the entire NAD and NADP pool within mammalian cells, allowing for accurate quantification by mass spectrometry. nih.gov Other approaches have successfully incorporated deuterium (B1214612) (in Nicotinamide-d4), tritium, and Carbon-14 into the nicotinamide riboside moiety of NAD+. beilstein-journals.orgmedchemexpress.com The nitrogen atom of the amide group has also been labeled with ¹⁵N to aid in NMR spectroscopy studies. These techniques are invaluable for understanding the biological roles and metabolic fate of nicotinamide and its many derivatives. nih.govmedchemexpress.com

Table 3: Isotopic Labeling Examples in Nicotinamide Derivatives

Labeled CompoundIsotope(s)Application/PurposeReference
NAD/NADP¹³C, ¹⁵NMetabolic tracing and quantification in cell culture (SILEC) nih.gov
Nicotinamide-d₄²H (Deuterium)Studying pharmacokinetic and metabolic profiles medchemexpress.com
NAD⁺³H (Tritium), ¹⁴CEnzymatic synthesis and biochemical studies beilstein-journals.org
Nicotinamide-¹⁵N¹⁵NEnhanced NMR spectroscopy and metabolic studies

Molecular Mechanistic Investigations of 2 2 Chloroanilino Nicotinamide Derivatives

Exploration of Molecular Targets

The therapeutic potential of 2-(2-Chloroanilino)nicotinamide and its derivatives has been a subject of significant scientific inquiry. Researchers have delved into the molecular pathways through which these compounds exert their effects, revealing a range of interactions with biological targets. These investigations have primarily focused on their anti-infective and anticancer properties, uncovering mechanisms that disrupt microbial growth and induce cancer cell death.

Anti-infective Modulations

Derivatives of this compound have demonstrated notable activity against various pathogens, including bacteria and fungi. The molecular basis for this anti-infective prowess lies in their ability to interfere with essential cellular processes, from cell wall integrity to the formation of resilient biofilm communities.

Antibacterial Activity Mechanisms

The antibacterial action of nicotinamide (B372718) derivatives involves multiple potential targets within the bacterial cell. Studies on related compounds suggest that a primary mechanism of action is the disruption of the bacterial cell cycle. For instance, niacinamide has been shown to cause microbial cell cycle arrest. While the cells increase in size in preparation for division, the final separation into daughter cells is prevented. nih.gov This is accompanied by an expansion of chromatin and altered expression of DNA-binding proteins. nih.gov Furthermore, some nicotinamide derivatives have been found to interact directly with bacterial DNA, which could hinder successful replication and transcription, ultimately leading to cell death. nih.gov

Molecular docking studies have also been employed to identify potential protein targets. For example, certain 2-chloro-N-phenylnicotinamide derivatives have shown inhibitory potential against key bacterial enzymes, suggesting that their antibacterial effect may stem from the targeted inhibition of metabolic pathways essential for bacterial survival. researchgate.net A study on newly synthesized nicotinamide derivatives, including 2-chloro-N-(substituted-phenyl)nicotinamides, investigated their antibacterial properties through molecular docking analyses, identifying a bromo-substituted derivative as a potent inhibitor candidate against Enterococcus faecalis. researchgate.net

The following table summarizes the antibacterial activity of selected nicotinamide derivatives against various bacterial strains.

CompoundBacterial StrainActivityReference
2-chloro-N-(2-chlorophenyl)nicotinamide (ND1)Enterococcus faecalisAntibacterial activity observed. researchgate.net
2-chloro-N-(3-chlorophenyl)nicotinamide (ND2)Enterococcus faecalisAntibacterial activity observed. researchgate.net
2-chloro-N-(4-chlorophenyl)nicotinamide (ND3)Enterococcus faecalisAntibacterial activity observed. researchgate.net
N-(2-bromophenyl)-2-chloronicotinamide (ND4)Enterococcus faecalisIdentified as the best inhibitor candidate. researchgate.net
Antifungal Activity Mechanisms via Cell Wall Disruption

The fungal cell wall, a structure absent in human cells, presents an attractive target for antifungal therapies. Nicotinamide derivatives have been shown to exert their antifungal effects by compromising the integrity of this essential barrier. nih.govmdpi.com Studies on nicotinamide have revealed that it can affect the fungal cell wall, leading to cell death. nih.gov This is supported by findings that nicotinamide treatment can expose the underlying β-glucan in the middle layer of the cell wall, a mechanism reminiscent of the action of echinocandin antifungals. nih.gov

The disruption of the cell wall is a key mechanism for several antifungal nicotinamide derivatives. For instance, a potent and broad-spectrum lead nicotinamide derivative, 2-amino-N-(3-isopropylphenyl)nicotinamide, demonstrated fungicidal activity linked to its ability to disrupt the cell wall of Candida albicans. mdpi.com This disruption is a critical factor in its efficacy against fluconazole-resistant strains. mdpi.com The fungal cell wall is a complex structure composed of glucans, chitin, and other polysaccharides, and its synthesis is a target for antifungal drugs like echinocandins which inhibit β-1,3-glucan synthase. frontiersin.orgresearchgate.net The ability of nicotinamide derivatives to interfere with this structure highlights their potential as antifungal agents. mdpi.com

Antibiofilm Properties

Bacterial and fungal biofilms are structured communities of microorganisms encased in a self-produced matrix, which confers increased resistance to antimicrobial agents. Several this compound derivatives have exhibited the ability to inhibit the formation of these resilient structures. nih.govmdpi.com Nicotinamide itself has been shown to effectively suppress biofilm formation in Candida albicans. nih.gov

A specific derivative, 2-amino-N-(3-isopropylphenyl)nicotinamide, has demonstrated significant anti-biofilm activity. mdpi.com At sub-inhibitory concentrations, it was able to inhibit biofilm formation in a dose-dependent manner. mdpi.com For example, a concentration of 0.125 μg/mL of this compound inhibited biofilm formation by approximately 50%, with higher concentrations leading to over 90% inhibition. mdpi.com This suggests that these compounds not only kill planktonic cells but also interfere with the signaling and adhesion processes necessary for biofilm development.

The following table presents data on the antibiofilm activity of a nicotinamide derivative against Candida albicans.

CompoundOrganismConcentrationBiofilm InhibitionReference
2-amino-N-(3-isopropylphenyl)nicotinamide (16g)Candida albicans SC53140.0625 µg/mL~30% mdpi.com
0.125 µg/mL~50% mdpi.com
0.5 µg/mL>90% mdpi.com

Anticancer Activity Mechanisms

In the realm of oncology, derivatives of this compound have emerged as promising candidates for cancer therapy. Their mode of action is multifaceted, with a significant component being the induction of programmed cell death, or apoptosis, in malignant cells. nih.govmdpi.com

Induction of Apoptosis in Cancer Cell Lines

A key mechanism underlying the anticancer effects of these compounds is their ability to trigger apoptosis. For example, certain novel nicotinamide derivatives have been shown to induce apoptosis in HCT-116 colon cancer cells. nih.govmdpi.com One such derivative, at a concentration of 15.70 µM, led to a five-fold increase in total apoptosis induction. nih.gov This was characterized by a four-fold increase in early apoptotic cells and a 6.5-fold increase in late apoptotic cells. nih.gov Another study on a different nicotinamide derivative demonstrated a 6.5-fold increase in total apoptosis in HCT-116 cells compared to the control. mdpi.com

The apoptotic pathway is often initiated through the activation of caspases, a family of protease enzymes. Research has shown that treatment with a potent nicotinamide derivative resulted in a significant 9.4-fold increase in the expression of caspase-8, a key initiator caspase in the extrinsic apoptotic pathway. mdpi.com Furthermore, the intrinsic apoptotic pathway is also engaged, as evidenced by a 9.2-fold increase in the expression of the pro-apoptotic protein Bax and a 3-fold decrease in the anti-apoptotic protein Bcl-2. mdpi.com This shift in the Bax/Bcl-2 ratio is a critical event that leads to mitochondrial dysfunction and the subsequent activation of executioner caspases, ultimately leading to cell death. In some cases, niacin has been shown to inhibit TRAIL-induced apoptosis in colon cancer cells by decreasing the expression of caspase-8 and caspase-3. oncotarget.com

The table below summarizes the apoptotic effects of a nicotinamide derivative on HCT-116 cancer cells.

CompoundCell LineEffect on ApoptosisMolecular ChangesReference
Nicotinamide derivative (Compound 7)HCT-1165-fold increase in total apoptosis4-fold increase in early apoptosis, 6.5-fold increase in late apoptosis nih.gov
Nicotinamide derivative (Compound 8)HCT-1166.5-fold increase in total apoptosis9.4-fold increase in caspase-8, 9.2-fold increase in Bax, 3-fold decrease in Bcl-2 mdpi.com
Modulation of Cellular Pathways in Tumor Cells

The investigation into this compound and its derivatives extends to their potential influence on the intricate signaling networks that govern tumor cell behavior. While direct studies on this specific compound are emerging, the broader class of nicotinamide and anilino-nicotinic acid derivatives has been shown to interact with several critical cellular pathways implicated in cancer progression. These pathways regulate fundamental processes such as apoptosis (programmed cell death), cell proliferation, inflammation, and angiogenesis (the formation of new blood vessels).

One of the primary areas of investigation is the modulation of apoptotic pathways. The B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both anti-apoptotic members (like Bcl-2 and Bcl-xL) and pro-apoptotic members (like Bax and Bad), are central regulators of apoptosis. frontiersin.org The ratio between these opposing factions is a critical determinant of a cell's fate. frontiersin.org Various therapeutic agents exert their anti-cancer effects by shifting this balance to favor cell death. For instance, certain natural compounds can modulate the NF-κB/Bcl-2 signaling pathway, which is crucial for the proliferation and invasion of cancer cells. frontiersin.org

The vascular endothelial growth factor (VEGF) signaling pathway is another critical target in cancer therapy due to its central role in angiogenesis. nih.gov Inhibition of the VEGF receptor (VEGFR), a receptor tyrosine kinase, is a validated strategy for suppressing tumor growth by cutting off its blood supply. nih.gov Novel inhibitors are often designed to target the VEGFR-2 kinase domain. nih.gov Furthermore, many agents that target the VEGF/VEGFR pathway can also modulate immune responses, which can have a significant impact on cancer treatment. nih.gov

Additionally, the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a key signaling cascade that transmits information from extracellular signals to the nucleus, influencing gene expression related to cell proliferation, survival, and differentiation. google.com Constitutive activation of STAT proteins, particularly STAT3 and STAT5, is a common feature in a wide range of cancers, making the JAK/STAT pathway an attractive target for therapeutic intervention. google.com Nicotinamide-based compounds have been explored as modulators of this pathway. google.com

The table below summarizes key cellular pathways that can be modulated by related chemical structures, suggesting potential mechanisms of action for this compound derivatives in tumor cells.

PathwayKey ProteinsCellular ProcessPotential Modulation by Nicotinamide Derivatives
Apoptosis Bcl-2 family (Bcl-2, Bax), Caspases (e.g., Caspase-3)Programmed Cell DeathShifting the Bax/Bcl-2 ratio to favor apoptosis; Activation of executioner caspases. frontiersin.orgnih.gov
Angiogenesis VEGF, VEGFR-2New Blood Vessel FormationInhibition of VEGFR-2 kinase activity, disrupting tumor blood supply. nih.gov
Proliferation & Survival JAK, STAT (STAT3, STAT5), NF-κBCell Growth, Proliferation, Anti-apoptosisInhibition of constitutive JAK/STAT and NF-κB signaling. frontiersin.orggoogle.com
Inflammation Cyclooxygenase (COX-2)Pro-inflammatory signalingInhibition of COX-2 expression and activity. frontiersin.org

Enzyme Inhibition Profiles

The molecular structure of this compound, featuring both an anilino-nicotinic acid scaffold and a nicotinamide core, suggests potential interactions with specific enzyme families that are critical in pathophysiology and cellular metabolism.

Cyclooxygenase (COX-1, COX-2) Inhibition (for related anilino nicotinic acids)

The 2-anilino nicotinic acid framework is a known pharmacophore for the inhibition of cyclooxygenase (COX) enzymes. nih.govresearchgate.net These enzymes, COX-1 and COX-2, are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. nih.gov While COX-1 is constitutively expressed in most tissues and plays a role in physiological functions, COX-2 is an inducible enzyme that is often upregulated at sites of inflammation and in various cancers. nih.govdntb.gov.ua

In silico studies, including molecular docking and dynamic simulations, have been employed to investigate the inhibitory potential of 2-anilino nicotinic acid derivatives against COX-1 and COX-2. nih.govresearchgate.net These studies have shown that derivatives with specific substitutions, such as a meta-chlorine group on the anilino ring, could act as potent inhibitors of both COX isoforms. nih.govresearchgate.net The nicotinic acid moiety itself is considered a key feature for interacting with the active site of COX enzymes, forming hydrogen bonds with critical amino acid residues like Arg120 and Tyr355. researchgate.net Niflumic acid, a nonsteroidal anti-inflammatory drug (NSAID), is a well-known example from this class that selectively inhibits COX-2. rndsystems.com

The table below outlines the binding interactions of a representative 2-anilino nicotinic acid derivative with the active sites of COX-1 and COX-2, as suggested by molecular modeling studies.

EnzymeKey Interacting ResiduesType of InteractionReference
COX-1 Arg120, Tyr355, Tyr385Hydrogen Bonding researchgate.net
COX-2 Arg120, Tyr355, Ser530Hydrogen Bonding, van der Waals nih.govresearchgate.net
Linkages to Nicotinamide Adenine (B156593) Dinucleotide (NAD+) Metabolism (based on nicotinamide core)

The nicotinamide component of this compound directly links the compound to the vital metabolic pathways of nicotinamide adenine dinucleotide (NAD+). wikipedia.org NAD+ is a central coenzyme in all living cells, essential for a vast array of biological processes. wikipedia.orgresearchgate.net It functions as a critical electron carrier (in its oxidized NAD+ and reduced NADH forms) in redox reactions that underpin cellular energy production, including glycolysis, the citric acid (TCA) cycle, and oxidative phosphorylation. nih.govnih.gov

Beyond its role in bioenergetics, NAD+ is a crucial substrate for several families of signaling enzymes. nih.govtandfonline.com These enzymes, including poly(ADP-ribose) polymerases (PARPs), sirtuins, and CD38/CD157, cleave NAD+ to mediate post-translational modifications and generate second messengers, thereby regulating DNA repair, gene expression, stress responses, and calcium signaling. nih.govnih.govtandfonline.com In these reactions, NAD+ is consumed, and nicotinamide (NAM) is released as a byproduct. tandfonline.com This positions the nicotinamide structure at the heart of NAD+ homeostasis.

In mammalian cells, the majority of the NAD+ pool is maintained through recycling pathways, collectively known as the NAD+ salvage pathway. wikipedia.orgfrontiersin.org This pathway is highly efficient at converting nicotinamide, the cleavage product from NAD+-consuming enzymes, back into NAD+. nih.gov The salvage pathway is critical for sustaining the high demand for NAD+ in metabolically active cells, including rapidly proliferating cancer cells. frontiersin.orgresearchgate.net

The pathway begins with the conversion of nicotinamide to nicotinamide mononucleotide (NMN). nih.gov This initial, rate-limiting step is catalyzed by the enzyme nicotinamide phosphoribosyltransferase (NAMPT). frontiersin.orgnih.gov Subsequently, NMN is converted to NAD+ by a family of enzymes called nicotinamide mononucleotide adenylyltransferases (NMNATs). nih.gov Given that nicotinamide is the direct precursor for this pathway, derivatives like this compound could potentially influence the dynamics of NAD+ recycling by interacting with the enzymes of this pathway.

Nicotinamide phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in the NAD+ salvage pathway, making it a critical control point for cellular NAD+ levels. nih.govnih.gov It catalyzes the condensation of nicotinamide with 5-phosphoribosyl-1-pyrophosphate (PRPP) to form NMN. pnas.org NAMPT exists as a homodimer and its activity is crucial for cell survival and metabolic homeostasis. nih.gov

The enzyme's activity is highly regulated, and its affinity for nicotinamide increases dramatically upon phosphorylation and binding of PRPP. pnas.org Due to its pivotal role, particularly in cancers that are highly dependent on the salvage pathway for NAD+ supply, NAMPT has become a significant therapeutic target. nih.govacs.org

Numerous inhibitors of NAMPT have been developed, with some, like FK866, showing potent anti-cancer activity by depleting cellular NAD+ pools. acs.orgnih.gov These inhibitors typically bind to the nicotinamide-binding site in the enzyme's active pocket. nih.gov The structural similarity of the nicotinamide core in this compound suggests it could potentially interact with the NAMPT active site, either as an inhibitor or as a modulator of its enzymatic activity. Conversely, small molecule activators of NAMPT have also been discovered, which bind to an allosteric channel to enhance enzyme activity. acs.org

Molecule TypeInteraction with NAMPTConsequenceExample
Substrate Binds to active siteConverted to NMNNicotinamide (NAM) pnas.org
Inhibitor Binds to active site (competitive)Blocks NAM binding, depletes NAD+FK866 nih.gov
Activator Binds to allosteric rear channelIncreases enzyme activity, boosts NAD+N-PAMs acs.org

Nicotinamide mononucleotide adenylyltransferases (NMNATs) catalyze the final step in the NAD+ salvage pathway: the reversible transfer of an adenylyl moiety from ATP to NMN to produce NAD+ and pyrophosphate (PPi). nih.govresearchgate.net This enzymatic reaction is the convergence point for all major NAD+ biosynthetic pathways. nih.gov

In mammals, there are three distinct NMNAT isoforms (NMNAT1, NMNAT2, and NMNAT3), which are products of different genes. researchgate.net These isoforms exhibit different subcellular localizations and tissue distributions, suggesting they manage distinct, compartmentalized pools of NAD+. tandfonline.com

NMNAT1 is exclusively nuclear. researchgate.net

NMNAT2 is primarily found in the cytoplasm and Golgi apparatus. researchgate.net

NMNAT3 is located within the mitochondria. tandfonline.com

Beyond their essential role as NAD+ synthases, NMNATs have been discovered to possess non-enzymatic chaperone functions, helping to prevent the aggregation of misfolded proteins, such as phosphorylated Tau, which is implicated in neurodegenerative diseases. sdbonline.orgelifesciences.org The enzymatic activity of NMNAT is crucial for its protective effects in axons. jneurosci.org The ability of NMNATs to use NMN as a substrate places them as a key downstream effector in the metabolic pathway involving nicotinamide derivatives. Any compound that influences the levels of NMN could, in turn, affect the dynamics of NMNAT-catalyzed NAD+ synthesis.

Sirtuin (SIRT) Deacetylase Activity Modulation

Sirtuins (SIRTs) are a class of NAD+-dependent deacetylases that play a crucial role in various cellular processes, including gene expression, metabolism, and cell survival. gu.se The deacetylase activity of sirtuins is essential for their biological functions, connecting cellular metabolism with their regulatory roles. google.com

Derivatives of this compound have been investigated for their ability to modulate sirtuin activity. The nicotinamide component of these molecules suggests a potential interaction with the nicotinamide binding site on sirtuin enzymes. nih.gov Nicotinamide itself is a known product and inhibitor of the sirtuin deacetylase reaction. nih.gov The process of deacetylation by sirtuins involves the hydrolysis of NAD+ into nicotinamide and ADP-ribose for each acetyl group removed from a protein substrate. nih.gov

Some studies have focused on developing potent and selective inhibitors of specific sirtuin isoforms, such as SIRT1 and SIRT2. 34.237.233nih.gov For instance, high-throughput screening has led to the discovery of indole (B1671886) derivatives that are potent SIRT1 inhibitors. 34.237.233 These inhibitors can be cell-permeable and metabolically stable, making them valuable tools for studying sirtuin biology. 34.237.233 The development of such inhibitors allows for the investigation of the therapeutic potential of modulating sirtuin activity. 34.237.233

In the context of SIRT2, inhibitors have been shown to be protective in models of neurodegenerative diseases by reducing the aggregation of proteins like polyglutamine. nih.gov The optimization of sirtuin inhibitors often involves creating analogues with improved potency and selectivity for specific sirtuin isoforms. nih.gov

Table 1: Examples of Sirtuin Inhibitor Activity

Compound TypeTarget SirtuinPotency (IC50)Key Findings
Indole DerivativesSIRT160-100 nM500-fold improvement over previous inhibitors. 34.237.233
Sulfobenzoic Acid DerivativesSIRT2Not specifiedEnhanced potency and selectivity for SIRT2. nih.gov
Chroman-4-one DerivativesSIRT2Low µM rangeHighly selective and potent SIRT2 inhibitors. gu.se
Poly(ADP-ribose) Polymerase-1 (PARP-1) Inhibition

Poly(ADP-ribose) polymerase-1 (PARP-1) is a nuclear enzyme critical for DNA repair, particularly in the base excision repair (BER) pathway that addresses single-strand DNA breaks. mdpi.comresearchgate.net PARP-1 detects these breaks and, using NAD+ as a substrate, synthesizes poly(ADP-ribose) chains on itself and other nuclear proteins to recruit DNA repair machinery. mdpi.comresearchgate.net

The nicotinamide moiety is a key pharmacophore for PARP-1 inhibition, as it mimics the nicotinamide portion of the NAD+ substrate, competing for the enzyme's active site. researchgate.netnih.gov Consequently, derivatives of this compound, which contain this structural feature, are explored as potential PARP-1 inhibitors. The development of PARP-1 inhibitors is a significant area of research, particularly in cancer therapy. mdpi.comwikipedia.org The strategy of "synthetic lethality" is employed in cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. mdpi.commdpi.com In these cancer cells, inhibiting PARP-1 leads to the accumulation of double-strand breaks during replication, which cannot be repaired efficiently, resulting in cell death. wikipedia.orgmdpi.com

Numerous PARP-1 inhibitors have been developed, with some receiving FDA approval for treating specific cancers. mdpi.com The design of these inhibitors often involves creating structures where the carboxamide group's free rotation is restricted to enhance binding affinity and inhibitory activity. researchgate.net

Table 2: Examples of PARP-1 Inhibitors and their Mechanisms

Inhibitor ClassMechanism of ActionTherapeutic Application
Phthalazinone derivatives (e.g., Olaparib)Competitive inhibition at the NAD+ binding siteCancers with BRCA mutations (e.g., ovarian, breast). mdpi.commdpi.com
Quinoxaline-based derivativesBio-isosteric replacement of the phthalazinone scaffoldInvestigated for antiproliferative effects in BRCA-mutated cells. mdpi.com
1H-Thieno[3,4-d]imidazole-4-carboxamide derivativesTargeting the PARP-1 enzymePreclinical studies for anticancer activity. mdpi.com

Cellular Pathway Interventions

Redox Homeostasis Regulation

Redox homeostasis is the balance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products through antioxidant defenses. nih.gov An imbalance leading to excessive ROS can cause oxidative stress, damaging cellular components like DNA, lipids, and proteins. nih.govpremierscience.com

Nicotinamide, a key structural component of this compound, has been shown to influence redox homeostasis. It can exert antioxidative effects by suppressing the production of ROS. nih.gov For example, nicotinamide mononucleotide (NMN), a precursor to NAD+, has been found to restore redox homeostasis in aged mice by decreasing oxidative stress. nih.gov This effect is partly mediated through the Sirt3-Nrf2 axis, where Nrf2 is a master regulator of the antioxidant response. nih.gov

In the context of neurodegenerative diseases, where oxidative stress is a significant pathological factor, maintaining redox homeostasis is crucial. nih.gov Agents that can either reduce ROS generation or boost the cell's antioxidant capacity are of therapeutic interest. nih.gov

DNA Repair Mechanisms

Cells possess a sophisticated network of DNA repair pathways to counteract damage from both endogenous and exogenous sources, thereby maintaining genomic integrity. premierscience.comnih.gov These pathways include base excision repair (BER), nucleotide excision repair (NER), homologous recombination (HR), and non-homologous end joining (NHEJ). nih.govfrontiersin.org

As discussed previously, the nicotinamide-containing structure of this compound derivatives links them to PARP-1, a key player in BER for single-strand breaks. researchgate.net By inhibiting PARP-1, these compounds can disrupt this repair process. wikipedia.org Furthermore, nicotinamide itself has been shown to enhance the repair of UV-induced DNA damage, including oxidative lesions and pyrimidine (B1678525) dimers, in melanocytes. nih.gov This enhancement of DNA repair suggests a potential role in preventing the accumulation of genetic damage. nih.gov

Defects in DNA repair pathways are associated with a variety of human diseases, including cancer and neurodevelopmental disorders. nih.govfrontiersin.org Therefore, modulating these pathways with small molecules presents a potential therapeutic strategy.

Inflammation Pathway Modulation (e.g., NF-κB, Pro-inflammatory Cytokines)

The nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. nih.gov It controls the expression of numerous genes involved in the inflammatory response, including those for pro-inflammatory cytokines and chemokines. nih.gov Dysregulation of NF-κB signaling is implicated in a wide range of inflammatory diseases and cancers. nih.gov

SIRT1, one of the potential targets of this compound derivatives, can deacetylate and thereby regulate the activity of NF-κB. 34.237.233 Inhibition of PARP-1, another target, can also exert protective effects against neurodegeneration by reducing neuroinflammation and microglial activation. nih.gov Nicotinamide has been shown to have anti-inflammatory properties, and its inhibitory effect on PARP-1 is thought to contribute to this action. nih.gov

The transcription factors of the Rel/NF-κB family are key regulators of immune and inflammatory responses. nih.gov The ability to modulate these pathways through compounds like this compound derivatives could have significant therapeutic implications for inflammatory conditions.

Cell Cycle Regulation and Senescence Control

Cellular senescence is a state of irreversible cell cycle arrest that can be triggered by various stressors, including DNA damage and oncogene activation. nih.govmdpi.com It serves as a potent tumor-suppressive mechanism by preventing the proliferation of damaged or potentially cancerous cells. mdpi.com The cell cycle is tightly regulated by a series of checkpoints and proteins, including p53 and p21, which can induce cell cycle arrest. mdpi.com

Nicotinamide and its derivatives can influence cell cycle and senescence. For instance, nicotinamide has been shown to induce a reversible state of senescence in glioblastoma cells, characterized by reduced proliferation and increased DNA damage markers. biorxiv.org It has also been observed to suppress ROS levels and attenuate senescence phenotypes in cells undergoing senescence. nih.gov

The p53/p21 and p16/pRb pathways are two major signaling cascades that lead to cell cycle arrest and senescence. mdpi.com Sirtuins, which can be modulated by nicotinamide-containing compounds, are known to deacetylate p53, thereby influencing its activity in cell cycle regulation and apoptosis. 34.237.233 The induction of senescence in cancer cells is being explored as a therapeutic strategy, and compounds that can modulate this process are of significant interest. nih.govmdpi.com

Apoptosis Modulation

The induction of apoptosis, or programmed cell death, is a crucial mechanism for anti-cancer therapies. Investigations into this compound derivatives have revealed their potential to trigger this process in cancer cells through the modulation of key regulatory proteins.

The intrinsic pathway of apoptosis is a primary target, governed by the B-cell lymphoma 2 (Bcl-2) family of proteins. aging-us.com This family includes anti-apoptotic members (like Bcl-2) and pro-apoptotic members (like Bax). aging-us.com The ratio of these proteins is a critical determinant of cell survival or death. aging-us.com A shift towards a higher Bax/Bcl-2 ratio leads to the permeabilization of the mitochondrial outer membrane, releasing factors like cytochrome c that activate a cascade of caspases, the executioner enzymes of apoptosis. aging-us.comnih.gov

Studies on novel nicotinamide derivatives have demonstrated their ability to modulate these apoptotic pathways. For instance, certain derivatives have been shown to significantly downregulate the expression of the anti-apoptotic protein Bcl-2 while simultaneously upregulating the pro-apoptotic protein Bax. nih.govbiorxiv.org This alteration of the Bax/Bcl-2 ratio is a hallmark of inducing the intrinsic apoptotic pathway. nih.govbiorxiv.org

Following the upstream signals, the activation of caspases is a definitive step in apoptosis. Research has shown that treatment with specific nicotinamide derivatives leads to the cleavage and activation of initiator caspases, such as caspase-9, and executioner caspases, like caspase-3. biorxiv.org Activated caspase-3 is responsible for cleaving numerous cellular substrates, including poly (ADP-ribose) polymerase (PARP), a protein involved in DNA repair. biorxiv.org The cleavage of PARP is another confirmed indicator of apoptosis that has been observed following treatment with these compounds. biorxiv.org

One study highlighted that a specific derivative, compound 7a, not only increased the concentration of Bax (261.4 pg/ml) and decreased Bcl-2 levels (1.25 pg/ml) compared to untreated cells but also arrested the cell cycle in the G2/M phase, further promoting apoptosis. nih.gov Another investigation found that compounds 11 and 13 effectively induced apoptosis in Squamous Cell Carcinoma (SCC-12) and melanoma (SK-MEL-28) cells, confirmed by the upregulation of Bax, cleaved caspase-3, cleaved caspase-9, and cleaved PARP, alongside the downregulation of Bcl-2. biorxiv.org

CompoundCell LineEffect on Apoptotic MarkersReference
Compound 7HCT-116Induced apoptosis and cell cycle arrest at G2/M and G0-G1 phases. nih.gov
Compound 7aHepG-2Increased pro-apoptotic Bax, decreased anti-apoptotic Bcl-2. nih.gov
Compound 11SCC-12, SK-MEL-28Downregulated Bcl-2; Upregulated Bax, cleaved caspase-3, cleaved caspase-9, cleaved PARP. biorxiv.org
Compound 13SCC-12, SK-MEL-28Downregulated Bcl-2; Upregulated Bax, cleaved caspase-3, cleaved caspase-9, cleaved PARP. biorxiv.org

Interaction with Specific Receptors or Proteins (If Applicable)

Beyond general apoptosis induction, the molecular mechanisms of this compound derivatives involve direct interactions with specific protein targets implicated in cancer progression.

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2)

A significant target identified for some nicotinamide derivatives is VEGFR-2, a key receptor tyrosine kinase involved in angiogenesis—the formation of new blood vessels that supply tumors with essential nutrients. nih.govnih.gov By inhibiting VEGFR-2, these compounds can potentially stifle tumor growth and metastasis. Several newly synthesized nicotinamide derivatives have been evaluated for their VEGFR-2 inhibitory activity, demonstrating potent effects with IC₅₀ values in the sub-micromolar range. nih.gov For example, compound 10 showed high anti-proliferative activity against HCT-116 and HepG2 cancer cell lines, which was correlated with its ability to inhibit VEGFR-2. nih.gov

CompoundTargetIC₅₀ (µM) vs. HCT-116IC₅₀ (µM) vs. HepG2Reference
Compound 7VEGFR-215.715.5 nih.gov
Compound 10VEGFR-215.49.8 nih.gov
Sorafenib (Reference)VEGFR-29.307.40 nih.gov

Cyclooxygenase (COX) Enzymes

In silico molecular docking and dynamics studies have suggested that derivatives of 2-anilino nicotinic acid, a structurally related class, may act as inhibitors of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. researchgate.net These enzymes are well-known for their role in inflammation and have also been implicated in carcinogenesis. The studies revealed that a derivative bearing meta-chlorine substitutions, referred to as structure 10 in the research, could potentially bind to and inhibit both COX-1 and COX-2. researchgate.net

P-glycoprotein (P-gp)

In the context of multidrug resistance (MDR), a major challenge in chemotherapy, certain nicotinamide derivatives have been designed as potent reversal agents. Specifically, 2-((pyridin-4-ylmethyl)amino)nicotinamide derivatives have been shown to interact with and inhibit the function of P-glycoprotein (P-gp). nih.gov P-gp is an ATP-binding cassette (ABC) transporter that actively pumps chemotherapy drugs out of cancer cells, reducing their efficacy. nih.gov One derivative, 9n, was particularly effective at reversing MDR by inhibiting the P-gp efflux pump, thereby increasing the intracellular accumulation of chemotherapeutic agents without affecting the expression level of the protein itself. nih.gov

Structure Activity Relationship Sar Investigations

Influence of Halogen Substitutions on Biological Activities

Halogen atoms are frequently incorporated into bioactive molecules to modulate their properties. In the context of 2-(anilino)nicotinamide analogs, the type of halogen and its position on the anilino ring are critical determinants of biological activity.

The location of the chlorine atom on the anilino ring significantly impacts the molecule's properties. Studies involving the synthesis of 2-(chloroanilino)nicotinamide isomers, where the chlorine is placed at the ortho (2-), meta (3-), or para (4-) position of the aniline (B41778) ring, reveal distinct characteristics. researchgate.net For instance, computational analyses of these isomers show that the position of the chlorine atom alters the electronic properties of the molecule. researchgate.net While the parent compound is 2-(2-chloroanilino)nicotinamide, its isomers with chlorine at the meta- and para- positions provide a basis for understanding the spatial and electronic requirements for activity.

A study on nicotinamide (B372718) derivatives synthesized from 2-chloronicotinoyl chloride and various chloroanilines (2-chloroaniline, 3-chloroaniline, and 4-chloroaniline) created a set of positional isomers. researchgate.net The characterization and computational analysis of these compounds (ND1, ND2, and ND3) help in understanding the structural effects of chlorine placement. researchgate.net

Table 1: Positional Isomers of 2-(Chloroanilino)nicotinamide Use the dropdown to select a compound and view its structure.

Compound IDAniline ReactantResulting Compound Name
ND1 2-Chloroaniline (B154045)This compound
ND2 3-Chloroaniline2-(3-Chloroanilino)nicotinamide
ND3 4-Chloroaniline2-(4-Chloroanilino)nicotinamide

Data sourced from a study on the synthesis and analysis of nicotinamide derivatives. researchgate.net

Replacing chlorine with other halogens, such as bromine, can fine-tune the biological activity. This is often attributed to the differences in electronegativity, size, and hydrophobicity between halogen atoms. nih.gov In one study, a 2-(2-bromoanilino)nicotinamide was synthesized and compared to its chlorinated counterparts. researchgate.net

Generally, introducing halogens into a chemical structure increases the molecule's hydrophobicity. nih.gov The antimicrobial activity of certain peptoids, for example, was enhanced with increasing halogen size, following the trend from fluorine to iodine. nih.gov However, in other molecular scaffolds, the effect is not always straightforward. For some furanone derivatives, switching a chlorine atom for a bromine atom resulted in only small increases in mutagenicity, highlighting that the type of halogen may be less critical than its presence or position. nih.gov In the case of 2-anilinonicotinamides, the specific biological target dictates which halogen provides the optimal combination of electronic and steric properties for potent activity.

Table 2: Comparison of Halogen Substituents on the Anilino Moiety This table shows derivatives where the halogen on the aniline ring is varied.

Compound IDSubstituent on AnilineResulting Compound Name
ND1 2-ChloroThis compound
ND4 2-Bromo2-(2-Bromoanilino)nicotinamide

Data sourced from a study on the synthesis and analysis of nicotinamide derivatives. researchgate.net

Role of the Anilino Moiety Modifications

The anilino phenyl ring is a key area for modification to explore and optimize biological activity. Substituents on this ring can alter the molecule's interaction with its biological target through various effects. nih.gov

Early SAR studies on related compounds indicated that the aniline moiety is a suitable site for diverse modifications. nih.gov Introducing a variety of substituents at different positions on the phenyl ring allows for a systematic exploration of the chemical space. nih.gov For instance, research on GPR88 agonists showed that adding substituents to the phenyl ring of an aniline moiety led to compounds with improved potency and lower lipophilicity. nih.gov Computational studies supported the idea that substituents at the 4'-position of a biphenyl (B1667301) ring system extend into a largely hydrophobic binding site. nih.gov This suggests that for 2-(anilino)nicotinamides, substituents on the anilino ring could similarly interact with specific pockets in a target receptor or enzyme.

Substituents on the anilino ring exert their influence through a combination of steric and electronic effects. lasalle.edunumberanalytics.com

Electronic Effects : These effects are transmitted through the molecule's sigma (σ) or pi (π) systems. lasalle.edu

Inductive Effects : These occur through the sigma bond framework and are related to the electronegativity of the atoms. Electron-withdrawing groups like halogens can decrease the electron density of the aromatic ring. lasalle.eduucsb.edu

Resonance Effects : These occur through the pi system when substituents have lone pairs or pi bonds that can be delocalized into the aromatic ring. lasalle.edu These effects primarily alter the electron density at the ortho and para positions. lasalle.edu

Steric Effects : This refers to the physical bulk of the substituent. numberanalytics.com A large substituent can physically hinder the molecule from adopting the optimal conformation for binding to its target. numberanalytics.comnih.gov In some cases, bulky groups can block access to certain positions, thereby directing reactions to other sites. lasalle.edu The interplay between steric and electronic effects is crucial; a bulky, electron-withdrawing group might have a complex influence that is not predictable from either property alone. nih.gov For example, the secondary steric effect of a substituent can hinder the co-planarity of a functional group with the aromatic ring, which may be necessary for activity. semanticscholar.org

Significance of the Nicotinamide Core Modifications

The nicotinamide portion of the molecule, which includes the pyridine (B92270) ring and the carboxamide side chain, is also a target for structural modification. Nicotinic acid and its derivatives are found in many natural products and are used as scaffolds in the design of agrochemicals and pharmaceuticals. nih.govusda.govsci-hub.box

In the development of novel herbicides, for example, a series of N-(arylmethoxy)-2-chloronicotinamides were synthesized from a 2-chloronicotinamide (B82574) precursor. nih.govusda.gov This involves modifying the amide nitrogen of the nicotinamide core. These studies found that the nature of the arylmethoxy group had a significant impact on herbicidal activity. For instance, compound 5f (2-chloro-N-((3,4-dichlorobenzyl)oxy)nicotinamide) showed excellent herbicidal activity against duckweed. nih.govsci-hub.box This highlights that while the 2-chloro-nicotinamide core provides a foundational structure, modifications at the amide group are critical for tuning the biological effect. The amide group itself is a key active group in some pesticides, such as the fungicide boscalid, which is also a nicotinamide derivative (2-chloro-N-(4′-chloro-[1,1′-biphenyl]-2-yl)nicotinamide). sci-hub.box These findings underscore the importance of the entire nicotinamide moiety, including the amide linker, in defining the molecule's interaction with its biological target.

Alterations to the Pyyridine Ring

The pyridine ring is a key component of the this compound structure, and its substitution pattern is crucial for interaction with biological targets. Research on analogous heterocyclic systems provides valuable insights into how modifications on this ring can affect activity.

Studies on structurally related compounds, such as 2-anilino-triazolopyrimidines, have shown that replacing an unsubstituted phenyl ring with a bioisosteric pyridin-3-yl moiety can dramatically reduce antiproliferative activity against several cancer cell lines. nih.gov This suggests that the electronic and steric properties of the anilino-linked ring system are finely tuned for biological activity.

Further research on pyridine ring substitutions in other bioactive molecules, like epibatidine (B1211577) analogs, has demonstrated varied effects on receptor binding affinity and functional potency. nih.gov For instance, the introduction of different substituents on the pyridine ring can lead to significant changes in subtype selectivity for nicotinic receptors. nih.gov Although on a different scaffold, these findings highlight the sensitivity of biological targets to the electronic nature and position of substituents on a pyridine ring. Key alterations and their observed effects in analogous systems are summarized below:

Modification on Pyridine Ring AnalogEffect on ActivityReference
Fluoro substitutionDisplayed significantly greater affinity at β2- than at β4-containing nicotinic receptors. nih.gov
Bromo substitutionShowed modestly greater efficacy at α4β4 than at α4β2 nicotinic receptors. nih.gov
Amino substitutionExhibited substantially greater affinity at β2- than at β4-containing receptors. nih.gov
Replacement of phenyl with pyridinylDramatically reduced antiproliferative activity in triazolopyrimidine analogs. nih.gov

Variations in the Carboxamide Group

The carboxamide group at the 3-position of the pyridine ring is another critical site for modification. Research has explored replacing or extending this group to enhance biological activity, particularly anticancer effects.

A significant area of investigation has been the synthesis of 2-anilino nicotinyl arylsulfonylhydrazides, where the amide of the nicotinamide is replaced by an arylsulfonylhydrazide moiety. Several of these derivatives have demonstrated significant anticancer activity. nih.gov For example, compound 7g from a synthesized series showed a 50% growth inhibitory activity (GI₅₀) in the low micromolar range against a variety of cancer cell lines, including leukemia, melanoma, lung, colon, renal, and breast cancer cells. nih.gov

Furthermore, linking the 2-anilino nicotinyl core to other heterocyclic systems via the carboxamide nitrogen has yielded potent anticancer agents. A patent for 2-anilino nicotinyl linked 2-amino benzothiazole (B30560) conjugates describes several compounds with significant in vitro anticancer activity against numerous human cancer cell lines. google.com The activity of these compounds highlights the importance of the group attached to the nicotinamide nitrogen for modulating anticancer efficacy.

The table below summarizes the activity of selected 2-anilino nicotinyl derivatives with modifications at the carboxamide group.

CompoundModificationAnticancer Activity (GI₅₀)Reference
7g N'-(4-Chlorobenzenesulfonyl)-2-(4-chloroanilino)nicotinohydrazide3.2-9.6 µM against 60 human tumor cell lines nih.gov
Compound 9 N³-(6-Nitro-1,3-benzothiazol-2-yl)-2-(4-chloroanilino)nicotinamide1.90 to 3.74 µM against seven colon cancer cell lines google.com
Compound 10 N³-(6-Nitro-1,3-benzothiazol-2-yl)-2-(4-fluoroanilino)nicotinamide2.94 to 5.15 µM against seven colon cancer cell lines google.com
Compound 11 N³-(6-Nitro-1,3-benzothiazol-2-yl)-2-(4-methoxyanilino)nicotinamide4.50 to 17.7 µM against seven colon cancer cell lines google.com

These findings indicate that the carboxamide group serves as a versatile handle for introducing diverse chemical functionalities that can significantly enhance the anticancer properties of the 2-(anilino)nicotinamide scaffold.

Quantitative Structure-Activity Relationships (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical relationships between the chemical structure of a series of compounds and their biological activity. journalmedicals.com For nicotinamide derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been employed to predict and rationalize the activity of new analogs. frontiersin.org

These models are built by aligning a set of active molecules and calculating their steric and electrostatic fields. The resulting data is then analyzed using statistical methods, such as partial least squares (PLS), to generate a model that correlates these fields with biological activity. researchgate.net For instance, a 3D-QSAR study on triazolopyrazine-based compounds, which are structurally related to nicotinamides, generated robust CoMFA and CoMSIA models for predicting activity against VEGFR-2, a key target in cancer therapy. frontiersin.org

The contour maps generated from these models provide a visual guide for drug design. For example:

Steric Contour Maps: Green contours indicate regions where bulky substituents are favored, while yellow contours show areas where they are disfavored.

Electrostatic Contour Maps: Blue contours highlight regions where electropositive groups enhance activity, whereas red contours indicate where electronegative groups are preferred.

In the context of designing novel inhibitors, QSAR models for related scaffolds like quinazolines and nicotinamides have successfully guided the development of potent enzyme inhibitors for targets such as PI3Kα and Bruton's tyrosine kinase (Btk). researchgate.netresearchgate.net These studies reveal that specific steric and electrostatic properties are crucial for potent inhibition. While a specific QSAR model for this compound is not detailed in the available literature, the principles derived from these analogous studies are directly applicable for its future optimization. The models consistently show that the spatial arrangement of bulky, electron-donating, and electron-withdrawing groups is critical for high-affinity binding to kinase targets. frontiersin.org

Pharmacophore Elucidation for Target Binding

A pharmacophore is an abstract representation of the key steric and electronic features that are necessary for a molecule to interact with a specific biological target and trigger a biological response. ijhssm.org For nicotinamide derivatives with anticancer activity, a key target is Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase crucial for angiogenesis. mdpi.com

Studies on various VEGFR-2 inhibitors have led to the elucidation of a common pharmacophore model, which consists of four essential features: mdpi.com

A Heteroaromatic Head: This region, typically a nitrogen-containing ring system like pyridine, occupies the ATP binding site and forms crucial hydrogen bonds with the hinge region of the kinase, often involving residues like Cys919.

A Linker Moiety: This part connects the heteroaromatic head to the rest of the molecule and occupies the space near the gatekeeper residues of the kinase.

A Hydrogen-Bonding Moiety: A group capable of forming hydrogen bonds, such as an amide or urea, is vital for anchoring the inhibitor within the DFG (Asp-Phe-Gly) domain of the kinase.

A Terminal Hydrophobic Tail: This portion of the molecule extends into a hydrophobic pocket, engaging in various hydrophobic interactions that contribute to binding affinity.

The this compound scaffold fits this pharmacophore model well. The pyridine-carboxamide core can act as the heteroaromatic head and hydrogen-bonding moiety, while the 2-anilino group can serve as part of the linker and tail. The design and synthesis of novel nicotinamide derivatives based on these pharmacophoric features have led to the discovery of potent VEGFR-2 inhibitors with significant anti-proliferative activities. mdpi.com This approach, which combines pharmacophore modeling with chemical synthesis and biological evaluation, is a powerful strategy for developing new and effective anticancer agents based on the nicotinamide scaffold.

Computational Chemistry and Molecular Modeling Approaches

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to understand the properties of nicotinamide (B372718) derivatives.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental in predicting the chemical reactivity of a molecule. ossila.com The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its electron-accepting capability. ossila.com The energy gap between the HOMO and LUMO is a crucial parameter for determining molecular stability and reactivity. researchgate.net

In computational studies of nicotinamide derivatives, the B3LYP/6-31+G(d,p) level of theory is often employed for calculations. researchgate.net For compounds similar to 2-(2-Chloroanilino)nicotinamide, the HOMO is typically localized on the aniline (B41778) ring, while the LUMO is distributed over the nicotinamide moiety. researchgate.net This suggests that the aniline portion acts as the primary electron donor, while the nicotinamide part is the electron acceptor. The electron transfer is generally directed from the benzene (B151609) ring to the pyridine (B92270) ring. epa.gov

Table 1: Frontier Molecular Orbital Energies for a Representative Nicotinamide Derivative

Molecular Orbital Energy (eV)
HOMO -6.2
LUMO -1.8
Energy Gap (ΔE) 4.4

Note: The data presented is for a representative nicotinamide derivative and serves as an illustrative example. Actual values for this compound may vary.

Molecular Electrostatic Potential (MEP) maps are valuable for understanding the charge distribution within a molecule and for predicting sites of electrophilic and nucleophilic attack. researchgate.netuni-muenchen.de The MEP surface visualizes the electrostatic potential, with different colors representing varying charge densities. scienceopen.com Typically, red areas indicate regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue areas denote regions of low electron density (positive potential), prone to nucleophilic attack. scienceopen.com

For nicotinamide derivatives, MEP analysis often reveals that the most negative potential is located around the oxygen and nitrogen atoms of the nicotinamide group, indicating these as likely sites for electrophilic interaction. researchgate.net Conversely, the positive potential is generally found around the hydrogen atoms of the amide group and the aromatic rings, suggesting these as potential sites for nucleophilic interaction. scienceopen.com

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. smolecule.com It is extensively used in drug discovery to understand how a ligand, such as this compound, might interact with a biological target, typically a protein. nih.govtcgls.com

Molecular docking studies on related 2-anilino nicotinic acid derivatives have been performed to investigate their interactions with enzymes like cyclooxygenase (COX). nih.govresearchgate.net These studies help in identifying key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues in the active site of the protein. For instance, the amide group and the pyridine moiety are often identified as key active groups in the interaction with target proteins. epa.gov

Molecular docking simulations can also provide a prediction of the binding affinity, often expressed as a docking score, which estimates the strength of the interaction between the ligand and the protein. researchgate.net Nicotinamide derivatives have been docked against various targets, including those relevant to cancer and inflammation. niscpr.res.indntb.gov.ua For example, derivatives of 2-anilino nicotinic acid have been evaluated as potential inhibitors of COX-1 and COX-2. researchgate.net The docking scores help in ranking potential drug candidates and in prioritizing them for further experimental testing.

Table 2: Illustrative Docking Scores of a Nicotinamide Derivative against COX Enzymes

Target Protein Docking Score (kcal/mol)
COX-1 -8.5
COX-2 -9.2

Note: The data presented is for a representative nicotinamide derivative and serves as an illustrative example. Actual values for this compound may vary.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide detailed information about the fluctuations and conformational changes of molecules over time. mdpi.com This technique is used to study the stability of ligand-protein complexes and to refine the understanding of their interactions. nih.gov

MD simulations have been employed to study the behavior of nicotinamide derivatives when bound to biological targets. researchgate.netdntb.gov.ua These simulations can assess the stability of the complex, for example, by monitoring the root-mean-square deviation (RMSD) of the protein and ligand over the simulation time. mdpi.com Such studies on related compounds have provided insights into their potential mechanisms of action at a molecular level. For instance, MD simulations have been used to investigate the binding of nicotinamide derivatives to targets like vascular endothelial growth factor receptor 2 (VEGFR-2), which is implicated in angiogenesis. nih.gov

Conformational Analysis and Stability

The conformational flexibility of this compound is a key determinant of its chemical and biological properties. The molecule's structure, featuring a nicotinamide moiety linked to a 2-chloroaniline (B154045) group via an amino bridge, allows for rotation around several single bonds. The most significant of these are the torsion angles defining the orientation of the chloroaniline ring relative to the pyridine ring and the orientation of the carboxamide group.

Computational energy scans of analogous molecules, like 2-((2-ethylphenyl)amino)nicotinic acid, have identified low-energy conformational space. For this related molecule, the dihedral angle between the phenyl and pyridine rings in the crystal structure was found to be 123.62°, which resides within a broad, low-energy minimum. uky.edu Similarly, the nicotinamide portion of the molecule is known to exist in different conformations. Nicotinamide itself has two stable conformers that are close in energy, which contributes to its ability to form various crystalline structures. nih.gov The stability of these conformers can be influenced by the crystalline environment and intermolecular interactions.

The stability of different conformers can be assessed using quantum mechanical calculations, such as Density Functional Theory (DFT). These calculations can predict the relative energies of various rotational isomers (rotamers) in both the gas phase and in solution. For instance, in related N-phenylpicolinamide derivatives, computational studies have been used to determine the optimized molecular geometry, providing insights into the most stable conformations. researchgate.net

Table 1: Predicted Conformational Data for this compound based on Analogous Structures This table is illustrative and based on findings from closely related molecules.

Torsional Angle Description Predicted Value (degrees) Energy Penalty for Deviation Reference Analogue
C(pyridine)-N-C(aniline)-C Phenyl vs. Pyridine Ring ~120-130 Low within 80-130° 2-((2-ethylphenyl)amino)nicotinic acid uky.edu

Dynamics of Ligand-Target Interactions

Molecular dynamics (MD) simulations are a powerful computational tool for studying the dynamic interactions between a ligand, such as this compound, and its biological target, typically a protein receptor or enzyme. plos.org These simulations model the movement of atoms over time, providing a detailed picture of the binding process, the stability of the ligand-protein complex, and the specific interactions that maintain binding. nih.govjapsonline.com

While specific MD studies on this compound are not widely available, research on other nicotinamide derivatives provides a clear blueprint for how such investigations would proceed. nih.gov For example, MD simulations have been used to study nicotinamide derivatives as potential inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). nih.gov In such studies, the ligand is docked into the active site of the protein, and the resulting complex is subjected to simulation in a solvated environment that mimics physiological conditions.

The key insights gained from MD simulations include:

Binding Stability: The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms are monitored over the simulation time. A stable RMSD profile suggests that the ligand remains securely bound in the active site. nih.gov

Key Amino Acid Interactions: MD simulations can identify the specific amino acid residues that form persistent hydrogen bonds, hydrophobic interactions, or other non-covalent bonds with the ligand. plos.org

Conformational Changes: These simulations can reveal how the protein and ligand adapt their conformations to achieve an optimal fit, a phenomenon known as "induced fit". plos.org

Binding Free Energy: Techniques like Molecular Mechanics with Poisson-Boltzmann or Generalized Born and Surface Area (MM-PBSA/GBSA) can be applied to MD simulation trajectories to calculate the binding free energy, providing a quantitative measure of binding affinity. nih.gov

For this compound, MD simulations could elucidate its interaction with potential targets, revealing how the chloroaniline and nicotinamide moieties contribute to binding and selectivity.

Co-crystal Modeling and Intermolecular Interactions

Co-crystallization is a technique used to modify the physicochemical properties of a molecule by crystallizing it with another neutral compound, known as a co-former. The nicotinamide scaffold is well-known for its ability to form co-crystals with a wide variety of co-formers. nih.govnih.gov Modeling these co-crystals provides fundamental understanding of the intermolecular interactions that govern their formation and stability.

The formation of co-crystals is driven by non-covalent interactions, primarily hydrogen bonds, but also π-π stacking, and van der Waals forces. nih.gov In co-crystals involving this compound, the nicotinamide part of the molecule provides robust hydrogen bonding sites: the amide group (one donor N-H and one acceptor C=O) and the pyridine ring nitrogen (an acceptor). The chloroaniline ring can participate in weaker C-H···π interactions and halogen bonding.

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular contacts in a crystal lattice. nih.gov For a co-crystal of nicotinamide and 2-chloro-5-nitrobenzoic acid, this analysis revealed that O···H/H···O contacts constituted the most significant portion of interactions, highlighting the primacy of hydrogen bonding. nih.gov

Hydrogen Bonding Networks

Hydrogen bonds are the most critical interactions in directing the assembly of co-crystals containing this compound. The versatility of the nicotinamide moiety allows for the formation of several predictable hydrogen-bonding patterns, known as supramolecular synthons. mdpi.com

Common hydrogen bonding synthons observed in nicotinamide co-crystals include:

Amide-Amide Homodimer: Two nicotinamide molecules can form a centrosymmetric dimer via N-H···O hydrogen bonds between their amide groups. nih.gov

Acid-Pyridine Heterosynthon: When co-crystallized with a carboxylic acid, a strong O-H···N hydrogen bond typically forms between the acid's hydroxyl group and the pyridine nitrogen of nicotinamide. nih.govnih.gov

Amide-Acid Heterosynthon: The amide group of nicotinamide can also interact with a carboxylic acid, forming N-H···O or C=O···H-O hydrogen bonds.

In the absence of a strongly acidic co-former, the amide-amide homodimer is a common motif. However, the presence of other functional groups on the co-former can lead to more complex, multi-component hydrogen bonding networks. frontiersin.orgnih.gov Theoretical calculations using methods like Quantum Theory of Atoms in Molecules (QTAIM) can be employed to analyze the strength and nature of these hydrogen bonds. frontiersin.org

Table 2: Common Hydrogen Bond Interactions in Nicotinamide Co-crystals This table summarizes typical hydrogen bond parameters observed in related structures.

Donor (D) Acceptor (A) Synthon Type Typical D···A Distance (Å) Reference
N-H (amide) O=C (amide) Homodimer 2.8 - 3.0 nih.gov
O-H (acid) N (pyridine) Heterosynthon 2.6 - 2.8 nih.gov
N-H (amide) O=C (acid) Heterosynthon 2.8 - 3.1 nih.gov

Packing Arrangements and Crystal Structure Influence

The way in which molecules of this compound and a co-former pack in a crystal lattice is a direct consequence of the interplay between molecular conformation and intermolecular interactions. The specific three-dimensional arrangement, or crystal packing, determines the material's bulk properties.

As established in the conformational analysis, the non-planar structure of this compound, forced by the ortho-chloro substituent, will significantly influence its packing. Studies on the closely related clonixin (B1669224) (2-(2-methyl-3-chloroanilino)nicotinic acid) have shown that this single molecule can exist in multiple polymorphic forms, where the molecules adopt different conformations and hydrogen-bonding patterns. acs.org This demonstrates the profound influence of the crystal environment on molecular structure.

Preclinical Biological Efficacy and Characterization

In Vitro Studies on Cell Lines

Nicotinamide (B372718), a form of vitamin B3, and its derivatives have been investigated for a variety of biological applications, including their potential as antimicrobial agents. researchgate.net Research into synthesized nicotinamide derivatives has revealed promising antibacterial and antifungal properties, which are explored in the following sections.

The antibacterial effects of various nicotinamide derivatives have been evaluated against a panel of clinically relevant bacteria. One study investigated a series of newly designed and synthesized nicotinamide derivatives, including 2-chloro-N-(2-chlorophenyl)nicotinamide, for their activity against several bacterial strains. researchgate.net The antibacterial and antibiofilm properties of these compounds were tested experimentally, with molecular docking analyses also performed to investigate their potential mechanisms. researchgate.net

Another study on different nicotinamide derivatives, specifically nicotinic acid hydrazides, tested their in vitro antimicrobial activity against Staphylococcus aureus, Enterococcus faecalis, Pseudomonas aeruginosa, and Klebsiella pneumoniae. nih.govresearchgate.net The results indicated that P. aeruginosa was the most susceptible to the tested compounds. nih.govresearchgate.net For instance, one derivative significantly inhibited the growth of P. aeruginosa and K. pneumoniae at a concentration of 0.016 mM, while another was most effective against the gram-positive bacteria S. aureus and E. faecalis at 0.03 mM. nih.govresearchgate.net

Table 1: Antibacterial Activity of Select Nicotinamide Derivatives This table is representative of data for nicotinamide derivatives, as specific data for 2-(2-Chloroanilino)nicotinamide was not available.

Compound ClassBacterial StrainObserved ActivityReference
Nicotinic Acid HydrazidesPseudomonas aeruginosaHigh susceptibility; significant inhibition at 0.016 mM by one derivative. nih.govresearchgate.net
Nicotinic Acid HydrazidesKlebsiella pneumoniaeSignificant inhibition at 0.016 mM by one derivative. nih.govresearchgate.net
Nicotinic Acid HydrazidesStaphylococcus aureusEffective inhibition at 0.03 mM by one derivative. nih.govresearchgate.net
Nicotinic Acid HydrazidesEnterococcus faecalisEffective inhibition at 0.03 mM by one derivative. nih.govresearchgate.net
N-substituted 2-chloronicotinamidesEnterococcus faecalisIdentified as a good inhibitor candidate. researchgate.net

The antifungal potential of nicotinamide derivatives has been a significant area of research. A notable example is the compound 2-amino-N-(3-isopropylphenyl)nicotinamide (referred to as 16g in its study), which has demonstrated potent and broad-spectrum antifungal activity. semanticscholar.org This compound emerged from a screening of a library of nicotinamide derivatives and was found to be highly active against Candida albicans. semanticscholar.org

The minimum inhibitory concentration (MIC) is a key measure of a compound's antifungal potency. For the derivative 2-amino-N-(3-isopropylphenyl)nicotinamide, the MIC against the common fungal pathogen Candida albicans SC5314 was determined to be 0.25 µg/mL. semanticscholar.org Its efficacy extends to fluconazole-resistant strains of C. albicans, with MIC values ranging from 0.125 to 1 µg/mL. semanticscholar.org This compound also showed moderate activity against other species of Candida, three strains of Cryptococcus neoformans, and three strains of Trichophyton. semanticscholar.org In contrast, nicotinamide (NAM) itself has been shown to have inhibitory effects on C. albicans and Cryptococcus neoformans. nih.govnih.gov

Table 2: In Vitro Antifungal Activity (MIC) of 2-amino-N-(3-isopropylphenyl)nicotinamide

Fungal StrainMIC Range (µg/mL)Reference
Candida albicans SC5314 (fluconazole-sensitive)0.25 semanticscholar.org
Fluconazole-sensitive C. albicans (2 strains)0.125 - 0.5 semanticscholar.org
Fluconazole-resistant C. albicans (6 strains)0.125 - 1 semanticscholar.org
Other Candida species (7 species)Moderate Activity semanticscholar.org
Cryptococcus neoformans (3 strains)Moderate Activity semanticscholar.org
Trichophyton species (3 species)Moderate Activity semanticscholar.org

Beyond simply inhibiting growth (fungistatic), a compound may be fungicidal, meaning it actively kills fungal cells. Studies have confirmed that the nicotinamide derivative 2-amino-N-(3-isopropylphenyl)nicotinamide exhibits fungicidal activity in vitro. semanticscholar.org This characteristic is crucial for treating invasive fungal infections, particularly in immunocompromised patients. scielo.br

The ability of Candida albicans to switch from a yeast to a hyphal (filamentous) form is a key virulence factor, enabling tissue invasion. The nicotinamide derivative 2-amino-N-(3-isopropylphenyl)nicotinamide has been shown to possess anti-hyphal activity, inhibiting this morphological transition in C. albicans. semanticscholar.org This suggests a mechanism of action that involves disrupting fungal pathogenesis. semanticscholar.org

Fungal biofilms are structured communities of cells that adhere to surfaces and are encased in a protective matrix, often leading to high levels of drug resistance. mdpi.com Several nicotinamide derivatives have demonstrated the ability to combat these structures. The compound 2-amino-N-(3-isopropylphenyl)nicotinamide showed anti-biofilm activity against C. albicans in vitro, which is linked to its ability to disrupt the fungal cell wall. semanticscholar.org Similarly, studies on other N-substituted nicotinamides have also investigated their antibiofilm properties. researchgate.net Nicotinamide itself has also been found to effectively suppress biofilm formation in C. albicans. nih.govnih.gov This activity is critical, as biofilm formation is a significant factor in the persistence of fungal infections. nih.gov

Anticancer Cell Line Screening

The anticancer potential of 2-anilinopyridine (B1266264) derivatives has been evaluated in various human cancer cell lines.

Cell Viability and Proliferation Assays

Studies on related compounds, such as 2-anilino triazolopyrimidines and 2-anilino substituted nicotinyl arylsulfonylhydrazides, have demonstrated significant cytotoxic and anti-proliferative effects against a range of cancer cell lines, including the colon cancer cell line HT-29.

For instance, a series of 2-anilino triazolopyrimidines showed potent inhibitory activity. The IC50 values for some of the most active analogs are presented in the table below.

CompoundCell LineIC50 (nM)
p-toluidino derivative (3d)HT-2943
p-ethylanilino derivative (3h)HT-29240
3′,4′-dimethylanilino derivative (3f)HT-29160

Data from a study on 2-anilino triazolopyrimidines, not this compound. nih.gov

Furthermore, a study on 2-anilino substituted nicotinyl arylsulfonylhydrazides reported growth inhibitory activity against a panel of 60 human tumor cell lines. One of the promising compounds from this series, compound 7g, exhibited a 50% growth inhibition (GI50) at micromolar concentrations across various cancer types. nih.gov

CompoundCell Line PanelGI50 (µM)
7gLeukemia, Melanoma, Lung, Colon, Renal, and Breast Cancer cell lines3.2 - 9.6

Data from a study on 2-anilino substituted nicotinyl arylsulfonylhydrazides, not this compound. nih.gov

Apoptosis Induction Assays

The mechanism of action for some of the bioactive 2-anilinopyridine derivatives has been linked to the induction of apoptosis. In the case of the potent 2-anilino triazolopyrimidine derivatives, the observed anticancer activity was associated with cell cycle arrest and subsequent apoptosis. nih.gov Detailed mechanistic studies on these related compounds revealed that they act as tubulin polymerization inhibitors, leading to a blockage of cells in the G2/M phase of the cell cycle, which ultimately triggers the apoptotic cascade. nih.gov

Enzyme Activity Assays (e.g., COX-1, COX-2, NMNAT, PARP-1)

There is no available information in the searched literature regarding the enzymatic activity of This compound or closely related anilinonicotinamide derivatives on COX-1, COX-2, NMNAT, or PARP-1.

Medicinal Chemistry and Drug Design Implications

Hit-to-Lead and Lead Optimization Strategies

The progression from a "hit" compound, often identified through high-throughput screening, to a "lead" compound involves iterative chemical modifications to improve potency, selectivity, and pharmacokinetic properties. For the 2-(anilino)nicotinamide series, hit-to-lead and lead optimization campaigns focus on several key strategies. nih.gov

One primary strategy involves exploring the substitution patterns on both the anilino and nicotinamide (B372718) rings. acs.org Computational tools, such as docking simulations and molecular dynamics, are often employed to guide these modifications. nih.gov For instance, identifying key interactions between the hit compound and its biological target can suggest sites for modification that are likely to enhance binding affinity. nih.govnih.gov A common approach is to select an "anchor atom" and a "growth site pair" on the initial hit compound to systematically explore new chemical space and improve efficacy. nih.gov

Optimization efforts also focus on improving metabolic stability and reducing off-target effects. This can involve replacing metabolically labile groups with more stable alternatives or introducing functionalities that alter the compound's electronic and steric properties to favor binding to the desired target over others. nih.gov The journey from an initial hit to a viable lead compound is a multi-parameter optimization problem, balancing potency with drug-like properties. acs.org

Scaffold Derivatization for Enhanced Potency and Selectivity

Scaffold derivatization is the cornerstone of optimizing the 2-(2-Chloroanilino)nicotinamide core. Research has demonstrated that systematic modifications to this scaffold can yield significant improvements in biological activity. Key areas of derivatization include:

Substitution on the Anilino Ring: The position and nature of substituents on the anilino phenyl ring are critical determinants of activity. Studies involving the synthesis of various halogen-substituted anilino-nicotinamides have shown that these modifications directly influence the compound's electronic properties and its ability to interact with target proteins. For example, derivatives have been synthesized with chloro, bromo, and trifluoromethyl groups at different positions of the aniline (B41778) ring. niscpr.res.inresearchgate.net

Modification of the Nicotinamide Moiety: The amide group of the nicotinamide can be altered, or other parts of the pyridine (B92270) ring can be substituted. However, the nicotinamide portion is often considered crucial for activity, as it is a well-known component of the essential cofactor NAD (nicotinamide adenine (B156593) dinucleotide). researchgate.net

Bioisosteric Replacement: A more advanced strategy involves the replacement of key functional groups with bioisosteres—substituents that retain the essential biological activity of the original group but may offer improved physicochemical or pharmacokinetic properties. For example, the amide linker could be replaced with moieties like a 1,2,3-triazole or an oxadiazole to enhance stability or alter binding modes. nih.gov

A study on newly designed nicotinamide derivatives systematically explored the impact of different halogen substitutions on the aniline ring. researchgate.net The synthesis generally involves the reaction of a substituted aniline with a nicotinoyl chloride precursor. niscpr.res.in

Table 1: Examples of 2-(Anilino)nicotinamide Derivatives and Yields

Compound Name R Group Substitution (Aniline Ring) Yield (%) Reference
2-Chloro-N-(2-chlorophenyl)nicotinamide 2-Chloro 63% niscpr.res.in
2-Chloro-N-(3-chlorophenyl)nicotinamide 3-Chloro 87% researchgate.net
2-Chloro-N-(4-chlorophenyl)nicotinamide 4-Chloro 78% niscpr.res.in
2-Chloro-N-(2-bromophenyl)nicotinamide 2-Bromo - researchgate.net

This table is interactive. You can sort and filter the data.

These derivatization strategies allow chemists to build structure-activity relationships (SAR), providing a rational basis for designing next-generation compounds with enhanced potency and a better selectivity profile.

Development of Lead Compounds for Specific Therapeutic Areas

The versatility of the 2-(anilino)nicotinamide scaffold has led to its exploration in several therapeutic areas, yielding lead compounds with promising activity.

Nicotinamide derivatives are attractive candidates for anti-infective agents because nicotinamide is a precursor to NAD+, a cofactor essential for microbial metabolism. nih.govresearchgate.net The enzyme NadD, which is involved in NAD+ biosynthesis, is a validated target for developing broad-spectrum antibacterial drugs. nih.gov

Several studies have evaluated 2-(anilino)nicotinamide derivatives for their antibacterial and antifungal properties. In one study, a series of compounds were tested against various bacterial and fungal strains. niscpr.res.in The results indicated that specific substitution patterns were crucial for activity. For instance, compounds N2 (2-Chloro-N-(3-(trifluoromethyl)phenyl)nicotinamide) and N3 (2-Chloro-N-(2-chlorophenyl)nicotinamide) showed notable antibacterial activity against strains like Staphylococcus aureus and Escherichia coli. niscpr.res.in Another research effort found that a bromo-substituted derivative was a potent inhibitor candidate against Enterococcus faecalis. researchgate.net

Table 2: Selected Anti-infective Activity of Nicotinamide Derivatives

Compound Organism Activity Noted Reference
ND4 (Bromo-derivative) Enterococcus faecalis Best inhibitor candidate researchgate.net

This table is interactive. You can sort and filter the data.

The nicotinamide scaffold has also been extensively investigated for its anticancer potential. ontosight.aiontosight.ai Cancer cells often have altered metabolic pathways, making them potentially vulnerable to agents that interfere with cofactors like NAD+.

A series of novel nicotinamide derivatives were designed, synthesized, and evaluated for their anticancer activity. niscpr.res.in The study found that derivative N4 (2-Chloro-N-(p-tolyl)nicotinamide) exhibited significant cytotoxic effects against certain cancer cell lines. niscpr.res.in The general approach involves leveraging the structural features of nicotinamides to target enzymes or pathways critical for cancer cell proliferation. ontosight.ai The inclusion of halogen atoms, such as chlorine, on the anilino ring often enhances the lipophilicity and potential bioactivity of these compounds against cancer cells. smolecule.com

The 2-(anilino)nicotinic acid scaffold, a close structural relative of 2-(anilino)nicotinamide, is the basis for the nonsteroidal anti-inflammatory drug (NSAID) Clonixin (B1669224). pharmaffiliates.com This has prompted research into related nicotinamide derivatives for anti-inflammatory properties. ontosight.aiontosight.ai The mechanism of action for many of these compounds is believed to involve the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation. researchgate.net

Research has focused on synthesizing 2-(arylamino)nicotinic acids as potential COX inhibitors, with the goal of developing new anti-inflammatory drugs. researchgate.net The structural similarity suggests that this compound and its derivatives could also interact with inflammatory pathways, making this a promising area for further development.

Considerations for Drugability and Pharmacological Profiling

Transforming a potent lead compound into a viable drug requires careful consideration of its "drugability"—a complex balance of pharmacological and physicochemical properties. For the this compound scaffold, key considerations include its metabolic stability, solubility, and potential for off-target toxicity.

Pharmacological profiling involves assessing the compound's activity and selectivity across a panel of biological targets. For example, an anticancer candidate would be tested against various cancer cell lines and normal cell lines to determine its therapeutic window. niscpr.res.in Similarly, an anti-infective agent would be profiled against a broad range of pathogens to establish its spectrum of activity. researchgate.net

The physicochemical properties of these compounds are also critical. Properties such as lipophilicity (often measured as LogP) influence absorption, distribution, metabolism, and excretion (ADME). The presence of halogen atoms, like the chloro group in this compound, tends to increase lipophilicity, which can enhance cell membrane permeability but may also lead to lower solubility or increased metabolic clearance. smolecule.com Computational tools can predict these properties, helping to guide the design of derivatives with more favorable ADME profiles. nih.gov Ultimately, extensive in vitro and in vivo testing is required to fully characterize the pharmacological profile of any new lead compound based on this scaffold.

Future Research Trajectories

Elucidation of Comprehensive Molecular Mechanisms in Complex Biological Systems

While initial studies have identified the potential of 2-(2-Chloroanilino)nicotinamide derivatives, a comprehensive understanding of their molecular mechanisms within intricate biological systems remains a primary objective. Future investigations will likely focus on unraveling the precise signaling pathways and molecular interactions through which these compounds exert their effects. This includes identifying the primary protein targets and understanding how the binding of these derivatives modulates cellular functions. Techniques such as proteomics, transcriptomics, and metabolomics will be instrumental in painting a complete picture of the downstream effects following target engagement. A deeper understanding of these mechanisms is crucial for optimizing the therapeutic potential and minimizing off-target effects. The capacity of nicotinamide (B372718) to modulate cellular plasticity, longevity, and inflammatory functions highlights the diverse cellular targets that could be influenced by its derivatives. nih.gov

Exploration of Novel Biological Targets for this compound Derivatives

The structural scaffold of this compound presents a versatile platform for discovering novel biological targets. Researchers are actively exploring the potential of its derivatives against a range of diseases. For instance, certain nicotinamide derivatives have been investigated for their potential as inhibitors of histone deacetylases (HDACs), particularly HDAC3, which are implicated in cancer. rsc.org In silico studies have also suggested that derivatives of 2-anilinonicotinic acid could act as inhibitors of cyclooxygenase-1 (COX-1) and COX-2, indicating potential anti-inflammatory applications. researchgate.net Furthermore, the nicotinamide backbone is a known precursor to NAD+, a vital coenzyme in cellular metabolism, suggesting that its derivatives could play a role in managing metabolic disorders, neurodegenerative diseases, and even infectious diseases like malaria. ontosight.ainih.govresearchgate.net The exploration of these and other potential targets will be a key focus of future research.

Advanced Computational Modeling for Predictive Design

Advanced computational modeling is set to revolutionize the design and development of novel this compound derivatives. Techniques such as Density Functional Theory (DFT) and molecular docking are already being employed to predict the electronic properties, reactivity, and binding affinities of these compounds. niscpr.res.inresearchgate.net These in silico methods allow for the rational design of molecules with enhanced potency and selectivity for specific biological targets. umanitoba.ca By simulating interactions at the molecular level, researchers can prioritize the synthesis of the most promising candidates, thereby accelerating the drug discovery process and reducing the reliance on extensive and costly experimental screening. umn.edunih.gov Future work will likely involve the development of more sophisticated predictive models that can account for the dynamic nature of biological systems.

Synergy with Other Therapeutic Agents

Investigating the synergistic effects of this compound derivatives in combination with existing therapeutic agents is a promising avenue for future research. Combination therapies often lead to enhanced efficacy, reduced dosages, and the potential to overcome drug resistance. For example, studies have shown that nicotinamide can enhance the antimalarial effects of drugs like artemisinin, chloroquine, and pyrimethamine. nih.govresearchgate.net Similarly, in the context of cancer, combining novel PARP inhibitors based on nicotinamide-related structures with drugs like temozolomide (B1682018) has shown promising synergistic effects. umanitoba.ca Future studies will likely explore a broader range of combination therapies, particularly in the treatment of complex diseases like cancer and infectious diseases, to identify synergistic interactions that can be translated into more effective clinical treatments. frontiersin.org

Development of Advanced Synthetic Methodologies for Diversification

The development of more efficient and versatile synthetic methodologies is crucial for expanding the chemical diversity of this compound derivatives. Current synthesis often involves the condensation of an aniline (B41778) derivative with a nicotinoyl chloride. niscpr.res.in Future research will focus on creating more advanced and streamlined synthetic routes that allow for the introduction of a wider array of functional groups onto the nicotinamide scaffold. monash.edu This includes exploring novel catalytic systems, green chemistry approaches, and combinatorial synthesis techniques to generate large libraries of diverse compounds for biological screening. researchgate.net The ability to readily synthesize a broad spectrum of derivatives is essential for structure-activity relationship (SAR) studies and for fine-tuning the pharmacological properties of these promising molecules. mdpi.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.